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Compound of Interest

Compound Name: 3-Fluoropyridine-2-carboxylic acid

Cat. No.: B114950

3-Fluoropyridine-2-carboxylic acid (CAS 152126-31-3) is a heterocyclic building block of
significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a
pyridine ring functionalized with both a carboxylic acid and a fluorine atom, provides a unique
combination of electronic and steric properties. The pyridine core is a common motif in
pharmaceuticals, while the carboxylic acid group offers a handle for amide bond formation and
can act as a key interaction point with biological targets.

The strategic placement of a fluorine atom at the 3-position is particularly noteworthy. Fluorine,
being the most electronegative element, can profoundly modulate a molecule's
physicochemical properties, including acidity, lipophilicity, metabolic stability, and
conformational preference.[3][4][5] These modulations are often exploited in drug design to
enhance pharmacokinetic profiles, improve target affinity, and block sites of metabolic
degradation.[3][5][6] This guide provides a comprehensive analysis of the core
physicochemical properties of 3-Fluoropyridine-2-carboxylic acid, details the experimental
protocols for their determination, and discusses the implications for its application in research
and development.

Core Physicochemical Data Summary

The fundamental properties of 3-Fluoropyridine-2-carboxylic acid are summarized below,
providing a quick reference for laboratory use. These values are critical for predicting the
compound's behavior in both chemical reactions and biological systems.
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Property Value Source(s)
Molecular Formula CeHaFNO2 [11121171
Molecular Weight 141.10 g/mol (112171

Light yellow to brown
Appearance ) [11[2]
crystalline powder

Melting Point 154 °C [1112]
Boiling Point 265.2 °C (at 760 mmHg) [1][2]
Density 1.419 g/cm3 [1112]
pKa (Predicted) 2.71+£0.10 [11[2]
LogP (Predicted) 0.91890 [1]

Flash Point 114.2 °C [1112]

Detailed Analysis of Key Properties
Acidity and lonization State (pKa)

The predicted pKa of 2.71 is characteristic of a carboxylic acid group whose acidity is
enhanced by the electron-withdrawing effects of both the pyridine ring and the adjacent fluorine
atom.[1][2]

o Causality and Significance: The pKa value is paramount as it dictates the ionization state of
the molecule at a given pH.[8] According to the Henderson-Hasselbalch equation, at
physiological pH (~7.4), which is more than four units above the pKa, the carboxylic acid
group will be almost completely deprotonated to its carboxylate form. This anionic state has
profound implications:

o Solubility: The charged carboxylate form generally exhibits significantly higher aqueous
solubility than the neutral acid form.

o Biological Interactions: The negatively charged group can form strong ionic bonds or
hydrogen bonds with positively charged residues (e.g., arginine, lysine) in protein binding
pockets, often acting as a critical pharmacophore.
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o Membrane Permeability: The high polarity of the anionic form typically reduces passive
diffusion across lipid membranes, which must be considered in drug design.

Thermal Stability (Melting Point)

The sharp and relatively high melting point of 154 °C suggests that 3-Fluoropyridine-2-
carboxylic acid exists as a stable, well-ordered crystalline solid at room temperature.[1][2]

o Causality and Significance: A defined crystalline state is crucial for pharmaceutical
development, influencing properties such as purity, stability, and dissolution rate.[9] The
thermal stability indicated by the melting point is essential for assessing storage conditions
and compatibility with manufacturing processes like milling or formulation. Differential
Scanning Calorimetry (DSC) is the gold-standard technique for precisely characterizing such
thermal transitions.[10][11]

Lipophilicity (LogP)
The predicted octanol-water partition coefficient (LogP) of approximately 0.91 suggests the
compound has moderate lipophilicity.[1]

» Causality and Significance: LogP is a key indicator of a drug's ability to permeate biological
membranes and its distribution between aqueous and lipid environments in the body.[6] A
LogP value around 1 often represents a balance between aqueous solubility and lipid
permeability, a desirable trait for many drug candidates. The fluorine atom can increase
lipophilicity, which in this case helps to offset the high polarity of the carboxylic acid group,
contributing to a balanced profile.[6][12]

Experimental Determination Protocols

To ensure scientific rigor, the determination of these properties must follow validated
experimental protocols. The following sections detail the methodologies for measuring pKa,
solubility, and melting point.

Protocol 1: pKa Determination via Potentiometric
Titration
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Potentiometric titration is a highly accurate and widely used method for determining the pKa of
ionizable compounds.[13][14][15]

Methodology Rationale: This method relies on monitoring the pH of a solution as a titrant of
known concentration is added. The point of half-equivalence, where the concentrations of the
acidic and conjugate base forms are equal, corresponds to the pKa. The inflection point of the
resulting titration curve provides a precise determination of this value.[8][14]

Step-by-Step Protocol:

 Instrument Calibration: Calibrate a potentiometer and a combined pH electrode using
standard aqueous buffers of at least three different pH values (e.g., 4.0, 7.0, and 10.0).[13]

o Sample Preparation: Accurately weigh and dissolve 3-Fluoropyridine-2-carboxylic acid in
a suitable solvent (e.g., water or a co-solvent system for sparingly soluble compounds) to a
known concentration (e.g., 1 mM).[8][13]

« Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution into a
temperature-controlled reaction vessel equipped with a magnetic stirrer. Add a supporting
electrolyte (e.g., 0.15 M KCI) to maintain constant ionic strength.[13]

« Initial pH Adjustment: Acidify the solution to a pH approximately 2 units below the expected
pKa (e.g., to pH ~1.8-2.0) using a standardized solution of 0.1 M HCL.[8]

« Titration: Titrate the solution by adding small, precise increments of a standardized base
(e.g., 0.1 M NaOH). After each addition, allow the pH reading to stabilize before recording
the value and the total volume of titrant added.[8]

» Data Collection: Continue the titration until the pH is approximately 2 units above the final
expected equivalence point (e.g., pH 12-12.5).[8][13]

e Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is
determined from the pH value at the half-equivalence point, which corresponds to the
inflection point of the sigmoid curve.[14]

» Validation: Perform the titration in triplicate to ensure reproducibility and report the average
pKa with the standard deviation.[13]
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Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Equilibrium Solubility Determination via
Shake-Flask Method

The shake-flask method is considered the "gold standard"” for determining equilibrium
thermodynamic solubility due to its reliability.[16][17]

Methodology Rationale: This technique ensures that a true equilibrium is reached between the
undissolved solid and the saturated solution. By adding an excess of the compound and
allowing sufficient time for equilibration, the measured concentration of the resulting clear
supernatant represents the maximum solubility under the specified conditions.[18]

Step-by-Step Protocol:

o Preparation: Add an excess amount of solid 3-Fluoropyridine-2-carboxylic acid to a known
volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed glass vial.
The excess solid should be clearly visible.[16]

o Equilibration: Place the vials in a temperature-controlled shaker or agitator (e.g., 25 °C or 37
°C). Agitate for a predetermined time sufficient to reach equilibrium (typically 24-48 hours).
[19]

e Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated
solution (supernatant) from the excess solid. This is a critical step and can be achieved by
centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 um PVDF).
[20]

¢ Quantification: Carefully remove an aliquot of the clear supernatant.
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e Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the
dissolved compound using a validated analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection, against a standard curve.

» Validation: Prepare at least three replicate samples to ensure the precision of the
measurement.

End: Report Solubility (mg/mL)

1. Add Excess Solid 2. Agitate at Constant Temp 3. Separate Phases 4. Sample Supenatant 5. Analyze Concentration
to Solvent in Vial (e.g., 24-48 hours) (Centrifuge or Filter) & Dilute (e.g.. HPLC)

Click to download full resolution via product page

Caption: Workflow for equilibrium solubility by the shake-flask method.

Protocol 3: Melting Point Determination via Differential
Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides precise melting point (Tm) and enthalpy of
fusion (AH) data.[10][21]

Methodology Rationale: DSC measures the difference in heat flow required to increase the
temperature of a sample and a reference as a function of temperature.[9] Melting is an
endothermic process that appears as a distinct peak on the DSC thermogram. The onset or
peak of this peak is taken as the melting point.[11]

Step-by-Step Protocol:

o Sample Preparation: Accurately weigh a small amount of the crystalline 3-Fluoropyridine-2-
carboxylic acid (typically 1-5 mg) into a DSC sample pan (e.g., aluminum).

o Encapsulation: Hermetically seal the pan to ensure no mass is lost during heating.

¢ Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the
DSC instrument's furnace.

e Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10
°C/min) over a temperature range that brackets the expected melting point (e.g., from 25 °C
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to 200 °C). The sample chamber is typically purged with an inert gas like nitrogen.[9]

o Data Acquisition: The instrument records the differential heat flow between the sample and
the reference as a function of temperature.

o Data Analysis: The resulting thermogram will show an endothermic peak. The onset
temperature of this peak is typically reported as the melting point. The area under the peak is
proportional to the enthalpy of fusion.

1. Weigh Sample (1-5 mg) 2. Load Sample & Reference 3. Run Temperature Program 4. Acquire Heat Flow vs. 5. Analyze Thermogram
into DSC Pan & Seal Pans into DSC Cell (€.g., 10°C/min under N2) Temperature Data for Endothermic Peak

End: Report Melting Point (Tm)

Click to download full resolution via product page

Caption: Workflow for melting point determination using DSC.

Spectroscopic Profile

Structural confirmation of 3-Fluoropyridine-2-carboxylic acid relies on standard
spectroscopic techniques:

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the three
aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine atom.
The carboxylic acid proton typically appears as a broad singlet far downfield (10-12 ppm).
[22]

e 13C NMR: The carbon spectrum will show six distinct signals. The carbonyl carbon of the
carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm region.[22]
The carbon bonded to the fluorine will show a large C-F coupling constant.

o FTIR: The infrared spectrum will exhibit a very broad O-H stretching band for the hydrogen-
bonded carboxylic acid from approximately 2500-3300 cm~1. A strong C=0 stretching
absorption will be present around 1700-1750 cm~1.[22] The C-F stretch typically appears in
the 1150-1250 cm~1 region.[23]

e Mass Spectrometry: Mass spectrometry will confirm the molecular weight of 141.10 g/mol .
[7] Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and
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COOH (M-45).[22]

Safety and Handling

According to safety data sheets, 3-Fluoropyridine-2-carboxylic acid is an irritant.[24]

e Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335).[24][25]

» Precautions: Handling should be performed in a well-ventilated area, such as a fume hood.
[24] Appropriate personal protective equipment (PPE), including safety goggles, chemical-
resistant gloves, and a lab coat, must be worn.[25][26] Avoid generating dust.[24][26]

» Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[24][26]

Conclusion

3-Fluoropyridine-2-carboxylic acid is a valuable chemical entity whose utility is defined by its
key physicochemical properties. Its low pKa ensures it exists predominantly as an anion in
physiological conditions, influencing its solubility and biological interactions. Its moderate
lipophilicity and stable crystalline nature further contribute to a profile that is attractive for drug
discovery and as a versatile synthetic intermediate. A thorough understanding and precise
experimental determination of these properties, using the robust protocols outlined in this
guide, are essential for its effective and predictable application in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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